molecular formula C17H21N3O8S3 B11834246 1-(4-((3-(Dimethylcarbamoyl)pyridin-4-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid

1-(4-((3-(Dimethylcarbamoyl)pyridin-4-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid

Cat. No.: B11834246
M. Wt: 491.6 g/mol
InChI Key: BZNFRACCQKDBEB-UHFFFAOYSA-N
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Description

1-(4-((3-(Dimethylcarbamoyl)pyridin-4-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a pyridine ring, and a disulfide bridge, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-(Dimethylcarbamoyl)pyridin-4-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid involves multiple steps, including the formation of the pyrrolidine and pyridine rings, the introduction of the disulfide bridge, and the final sulfonation. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-(Dimethylcarbamoyl)pyridin-4-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The disulfide bridge can be oxidized to form sulfonic acids.

    Reduction: The disulfide bridge can be reduced to thiols.

    Substitution: The pyridine and pyrrolidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bridge typically yields sulfonic acids, while reduction yields thiols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its therapeutic potential in treating diseases involving oxidative stress or disulfide bond formation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-((3-(Dimethylcarbamoyl)pyridin-4-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid involves its interaction with molecular targets through its disulfide bridge and sulfonic acid groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting oxidative stress-related enzymes or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures.

    Pyridine derivatives: Compounds with similar pyridine ring structures.

    Disulfide-containing compounds: Molecules with disulfide bridges.

Uniqueness

1-(4-((3-(Dimethylcarbamoyl)pyridin-4-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid is unique due to its combination of a pyrrolidine ring, a pyridine ring, and a disulfide bridge

Properties

Molecular Formula

C17H21N3O8S3

Molecular Weight

491.6 g/mol

IUPAC Name

1-[4-[[3-(dimethylcarbamoyl)pyridin-4-yl]disulfanyl]pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid

InChI

InChI=1S/C17H21N3O8S3/c1-10(29-30-12-6-7-18-9-11(12)16(23)19(2)3)4-5-15(22)28-20-14(21)8-13(17(20)24)31(25,26)27/h6-7,9-10,13H,4-5,8H2,1-3H3,(H,25,26,27)

InChI Key

BZNFRACCQKDBEB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=C(C=NC=C2)C(=O)N(C)C

Origin of Product

United States

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